molecular formula C10H12N2O4 B096749 1,2,3,4-Tetramethyl-5,6-dinitrobenzene CAS No. 18801-63-3

1,2,3,4-Tetramethyl-5,6-dinitrobenzene

Cat. No. B096749
CAS RN: 18801-63-3
M. Wt: 224.21 g/mol
InChI Key: OVFWWDRGWIAOIT-UHFFFAOYSA-N
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Description

The compound "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" is a chemically modified benzene ring with four methyl groups and two nitro groups attached to it. This structure is a derivative of benzene, which is a fundamental compound in organic chemistry known for its stability and aromaticity. The presence of nitro groups in the compound suggests that it is likely to be involved in reactions that could either add to or substitute these functional groups.

Synthesis Analysis

The synthesis of related compounds often involves the substitution of halogenated benzene derivatives. For instance, the synthesis of polystannylated benzene derivatives from tetrabromobenzene with trimethylstannyl sodium is reported, which can be further converted to chloromercurio derivatives . Similarly, the synthesis of sterically hindered tetrafluorobenzene derivatives involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods suggest that the synthesis of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" could potentially involve similar strategies, such as the nitration of a tetramethylbenzene precursor .

Molecular Structure Analysis

The molecular structure of benzene derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the molecular structure of a dinitroaminobenzene derivative was determined by single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding and a distorted benzene ring due to substituents . Similarly, the structure of a tetranitrocyclohexenone derivative from the nitration of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" was confirmed by X-ray crystal structure analysis . These findings indicate that the molecular structure of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" would likely show distortions from the idealized hexagonal shape of benzene due to steric effects from the substituents.

Chemical Reactions Analysis

The chemical reactivity of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" can be inferred from similar compounds. Nitration reactions are common for methylated benzene derivatives, leading to the formation of nitro compounds and other side-chain modified products . The nitration of "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" itself results in the formation of tetranitrocyclohexenone derivatives, indicating that the compound undergoes electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their substituents. For example, the presence of fluorine atoms in a tetrafluorobenzene derivative affects its molecular structure, as determined by electron diffraction and ab initio calculations . The crystal structure of "1,2,3,5-tetrafluorobenzene" shows that weak intermolecular interactions play a significant role in the crystal packing of non-polar compounds . These insights suggest that "1,2,3,4-Tetramethyl-5,6-dinitrobenzene" would have unique physical properties due to the presence of electron-withdrawing nitro groups and electron-donating methyl groups, which could affect its density, melting point, and solubility.

Scientific Research Applications

  • Nitration of 1,2,3,4-tetramethyl-5,6-dinitrobenzene with fuming nitric acid leads to the formation of tetranitro ketones, with their structures confirmed by X-ray crystal structure analysis. This indicates its potential use in studying nitration mechanisms and the formation of complex organic compounds (Gray et al., 1982).

  • Similar nitration processes of 1,2,3,4-tetramethyl-5,6-dinitrobenzene and related compounds show the formation of various nitro ketones and acids, again highlighting the compound's role in understanding chemical reaction pathways (Hartshorn et al., 1988).

  • The reactions of aliphatic amines with 1,2,3,4-tetrachloro-5,6-dinitrobenzene under phase-transfer conditions demonstrate increased reactivity and selectivity, suggesting its use in studying phase-transfer catalysis and halogen displacement reactions (Heaton et al., 1985).

  • Highly regioselective nitration of hexamethylbenzene and its derivatives to dinitroprehnitene (1,2,3,4-tetramethyl-5,6-dinitrobenzene) with nitronium tetrafluoroborate is another area of study, emphasizing its application in regioselective chemical synthesis (Prakasb et al., 1990).

  • Research on dimorphic forms of 3,6-dinitrodurene (1,2,4,5-tetramethyl-3,6-dinitrobenzene) in different crystal structures can help in understanding polymorphism in chemical compounds (Galicia Aguilar & Bernès, 2009).

  • Another study focuses on the synthesis of tetrafluorobenzheterocycles using 1,2,3,4-tetrafluoro-5,6-dinitrobenzene, showing its use in creating new heterocyclic compounds (Heaton et al., 1997).

  • A study on the dipole moments and Molar Kerr constants of dinitrobenzenes, including 1,2,3,4-tetramethyl-5,6-dinitrobenzene, provides insights into the molecular configurations and stereochemistry of these compounds (Calderbank et al., 1968).

properties

IUPAC Name

1,2,3,4-tetramethyl-5,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-6(2)8(4)10(12(15)16)9(7(5)3)11(13)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFWWDRGWIAOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306106
Record name 1,2,3,4-tetramethyl-5,6-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetramethyl-5,6-dinitrobenzene

CAS RN

18801-63-3
Record name NSC174103
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Record name 1,2,3,4-tetramethyl-5,6-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetramethyl-5,6-dinitro-benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MP Hartshorn, JM Readman… - Australian journal of …, 1985 - CSIRO Publishing
Nitration of 1,2,3,5-tetramethylbenzene (2a) with fuming nitric acid gives the tetramethylnitrobenzene (22), products of side-chain modification (23)-(27), the rearranged 6,6-…
Number of citations: 3 www.publish.csiro.au
MJ Gray, MP Hartshorn, KE Richards… - Australian Journal of …, 1982 - CSIRO Publishing
Nitration of 1,2,3,4-tetramethyl-5,6-dinitrobenzene (1) with fuming nitric acid in dichloromethane gives cis-and trans-2,5,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-3-enones (9) and (10), …
Number of citations: 4 www.publish.csiro.au
H Suzuki, K Nakamura - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
Direct action of cold fuming nitric acid upon 1,2,3,4-tetramethyl-5,6-dinitrobenzene gave 2,3,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-4-en-1-one (I) in high yield; under mild conditions, …
Number of citations: 2 pubs.rsc.org
GK Surya Prakasb, Q Wang, XY Li… - Helvetica Chimica …, 1990 - Wiley Online Library
Hexamethylbenzene and its derivatives undergo very clean regioselective dinitration to dinitroprehnitene (1, 2, 3, 4‐tetramethyl‐5, 6‐dinitrobenzene) with excess of nitronium …
Number of citations: 0 onlinelibrary.wiley.com
JM Readman - 1985 - ir.canterbury.ac.nz
Nitration of 2,6-dimethyl-4-nitrophenol (40a) with fuming nitric acid gives the pair of C2-epimeric cyclohex-3-enones, (41) and (42), the dihydroxy cyclohex-3-enone and the 2,6-dimethyl-…
Number of citations: 3 ir.canterbury.ac.nz
MJ Gray - 1984 - ir.canterbury.ac.nz
Reaction of 2-chloro- (28a), 2-bromo- (28b) and 2-methyl (28c) 6-nitro-4-methylphenols with fuming nitric acid at 50 gives the 5-chloro (29a), 5-bromo- (29b) and 5-methyl- (29c) 2-…
Number of citations: 3 ir.canterbury.ac.nz
CP Smyth - Journal of Physics and Chemistry of Solids, 1961 - Elsevier
Measurements of dielectric constant as a function of temperature give clear evidence of molecular rotation in many crystalline phases comparable to the rotation in liquids and in a few …
Number of citations: 34 www.sciencedirect.com
KH Sutton - 1984 - ir.canterbury.ac.nz
In the first part of the thesis the reaction of 1,3,5- trichloro-2,4,6-trimethylbenzene (32) with fuming nitric acid is shown to give the C2-epimeric pair of 6-hydroxy-2,5- dinitrocyclohex-3-…
Number of citations: 6 ir.canterbury.ac.nz
EJ Forbes - Annual Reports Section" B"(Organic Chemistry), 1969 - pubs.rsc.org
Photochemistry 179 suitable models have been delineated in respect to the system (3) 23 from which are obtained results contrary to those reported earlier. 24 Using the rigid steroid …
Number of citations: 2 pubs.rsc.org
JD Downer - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses alkylbenzenes. It is one of the largest and most important classes of hydrocarbons. Benzene is the parent member of alkylbenzene. It can be …
Number of citations: 0 www.sciencedirect.com

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